![molecular formula C22H17BrN6O3 B2392371 N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1251615-80-1](/img/structure/B2392371.png)
N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and its ability to interact with biological systems, making it a promising candidate for the development of new drugs and therapies.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves the reaction of 2,4-dimethylphenyl isocyanate with 1-(methylsulfonyl)-2,3-dihydro-1H-indole to form the desired product.
Starting Materials
2,4-dimethylphenyl isocyanate, 1-(methylsulfonyl)-2,3-dihydro-1H-indole
Reaction
Step 1: Dissolve 2,4-dimethylphenyl isocyanate in anhydrous dichloromethane., Step 2: Add 1-(methylsulfonyl)-2,3-dihydro-1H-indole to the reaction mixture and stir for 24 hours at room temperature., Step 3: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent., Step 4: Recrystallize the purified product from a suitable solvent to obtain N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea as a white solid.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is not fully understood, but it is believed to act by inhibiting various cellular pathways that are involved in cancer growth and inflammation. Specifically, this compound has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and division.
生化学的および生理学的効果
N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea for lab experiments is its unique structure, which allows for specific interactions with biological systems. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research involving N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea. One promising area of investigation is the development of new anti-cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine, such as anti-inflammatory and antioxidant therapies. Finally, more studies are needed to determine the safety and toxicity of this compound, which will be important for its eventual use in human clinical trials.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
特性
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O3/c1-2-31-17-8-6-14(7-9-17)18-11-19-22(30)28(24-13-29(19)26-18)12-20-25-21(27-32-20)15-4-3-5-16(23)10-15/h3-11,13H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSYMOXFTYSHQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide](/img/structure/B2392288.png)
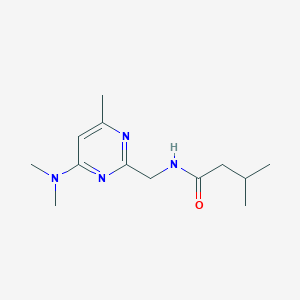
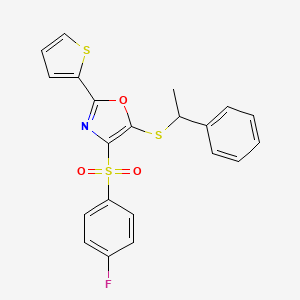
![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2392291.png)
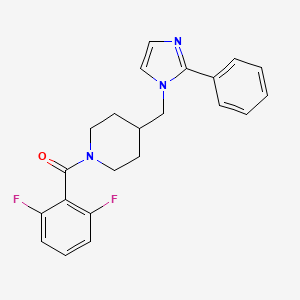
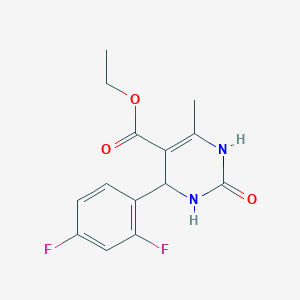
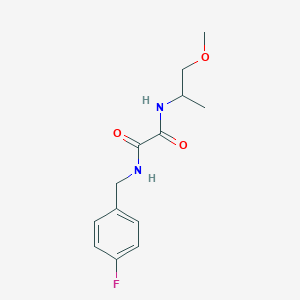
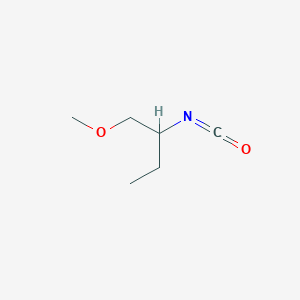
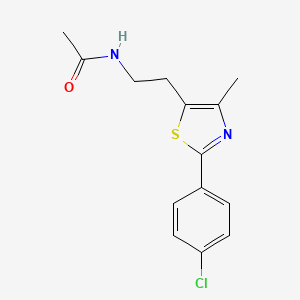
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2392302.png)
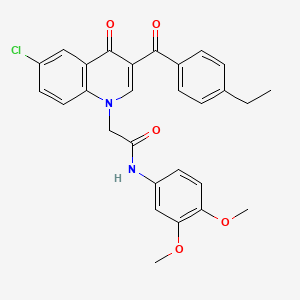
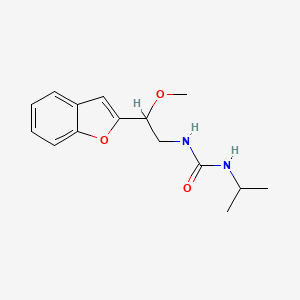
![(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2392310.png)
![2-[3-(4-Ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2392311.png)